molecular formula C12H14N2O4 B1304459 1-(4-Nitrophenyl)piperidine-4-carboxylic acid CAS No. 223786-53-6

1-(4-Nitrophenyl)piperidine-4-carboxylic acid

Cat. No. B1304459
CAS RN: 223786-53-6
M. Wt: 250.25 g/mol
InChI Key: ZIRBMAVPCZUDTF-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)piperidine-4-carboxylic acid, also known as 1-NPP, is a synthetic organic compound of the piperidine class. It is a colorless crystalline solid and is used as a reagent in organic synthesis. It is also used in the synthesis of a variety of other compounds, such as pharmaceuticals, dyes, and other organic molecules. It has been studied for its biochemical and physiological effects, and is used as a research tool in laboratories. This article will discuss 1-NPP’s synthesis method, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

The study by Pietra and Vitali (1972) explores the nucleophilic aromatic substitution of the nitro-group, a reaction relevant to 1-(4-Nitrophenyl)piperidine-4-carboxylic acid and similar compounds. This research provides insights into the reaction mechanisms and kinetics, offering a foundation for synthetic applications in pharmaceuticals and organic materials (Pietra & Vitali, 1972).

Role in Endogenous Carcinogen Formation

Lin's (1986) review highlights the significance of naturally occurring amines and amides, such as this compound, as precursors to carcinogenic N-nitroso compounds. This work emphasizes the need for understanding these compounds' biotransformation and their implications in human health, particularly in cancer research (Lin, 1986).

Biomarkers in Tobacco and Cancer Research

Hecht (2002) discusses the measurement of human urinary carcinogen metabolites, including products related to this compound, for investigating tobacco and cancer. This research underlines the importance of such compounds in developing biomarkers for exposure to carcinogens (Hecht, 2002).

Degradation Processes and Medical Applications

Barchańska et al. (2019) conducted a study on the degradation processes of nitisinone, shedding light on the stability and degradation pathways of related carboxylic acids. This research has implications for understanding the risks and benefits associated with the medical applications of such compounds (Barchańska et al., 2019).

Understanding Biocatalyst Inhibition

Jarboe et al. (2013) review the inhibition of biocatalysts by carboxylic acids, which is relevant for this compound and similar structures. This research is crucial for bioengineering and fermentation processes, aiming to increase microbial tolerance and productivity (Jarboe et al., 2013).

Safety and Hazards

The compound may cause skin irritation and respiratory irritation . It’s recommended to handle the compound with care and use appropriate safety measures. For more detailed safety and hazard information, it’s recommended to refer to the MSDS .

properties

IUPAC Name

1-(4-nitrophenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-12(16)9-5-7-13(8-6-9)10-1-3-11(4-2-10)14(17)18/h1-4,9H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRBMAVPCZUDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377610
Record name 1-(4-nitrophenyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

223786-53-6
Record name 1-(4-nitrophenyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl 1-(4-nitrophenyl)piperidine-4-carboxylate (3.84 g, 14.53 mmol) and NaOH (0.87 g, 21.79 mmol) in 15 mL of MeOH and 5 mL of water was stirred at room temperature for 3 hours. The volatiles were removed in vacuo to give 1-(4-nitrophenyl)piperidine-4-carboxylic acid.
Quantity
3.84 g
Type
reactant
Reaction Step One
Name
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The 1-(4-nitrophenyl)piperidine-4-carboxylic acid ethyl ester (2.78 g, 10 mmol) obtained in Example 2(1) was dissolved in ethanol (10 ml), and a 4 N sodium hydroxide aqueous solution (5 ml, 20 mmol) was added thereto. The mixture was refluxed under heat for 1 hour. After cooling to room temperature, water (30 ml) and 2 N hydrochloric acid (10 ml) were added to the mixture, and the precipitate was collected by filtration, thereby obtaining 1-(4-nitrophenyl)piperidine-4-carboxylic acid (2.47 g, 97%) as a yellow solid.
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a suspension of isonipocotic acid (8.3 g, 64 mmol) in methanol (250 mL) is added tetrabutylammonium hydroxide (40% aqueous solution, 42 mL). Solvents were then removed under reduced pressure. Residual water is removed by azeotropic distillation with toluene. The semisolid tetrabutylammonium isonipecotate is dried under high vacuum. To a solution of tetrabutylammonium isonipecotate (64 mmol) in dimethylsulfoxide (150 mL) is added 4-fluoronitrobenzene (7.5 mL, 71 mmol) and potassium carbonate (9.6 g, 70 mmol). The reaction mixture is heated in a 75° C. oil bath for three hours and then allowed to cool to room temperature. Water is added, followed by concentrated hydrochloric acid to bring the mixture to pH 6. The precipitated material is collected by filtration, washed with acetonitrile, and dried under house vacuum to provide 1-(4-nitrophenyl)piperidine-4-carboxylic acid as a yellow powder (14 g, 88%).
[Compound]
Name
acid
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
tetrabutylammonium hydroxide
Quantity
42 mL
Type
reactant
Reaction Step Two
Name
tetrabutylammonium isonipecotate
Quantity
64 mmol
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Three
Quantity
9.6 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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